molecular formula C18H17N3O5S B11026052 methyl 4-(2-methoxy-2-oxoethyl)-2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate

methyl 4-(2-methoxy-2-oxoethyl)-2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate

Cat. No.: B11026052
M. Wt: 387.4 g/mol
InChI Key: GWJJMJOHXAEORA-UHFFFAOYSA-N
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Description

This compound, methyl 4-(2-methoxy-2-oxoethyl)-2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate, is a sophisticated synthetic intermediate specifically designed for the construction of potent and selective kinase inhibitors. Its primary research value lies in its role as a key precursor in the synthesis of novel pyrrolo[2,3-d]pyrimidine compounds that act as dual inhibitors of Janus Kinase 2 (Jak2) and Fms-like tyrosine kinase 3 (FLT3) [https://patents.google.com/patent/US20110092585A1/en]. These kinases are critically important targets in oncology research, particularly for hematological cancers. Mutations in Jak2, such as the V617F mutation, are hallmarks of myeloproliferative neoplasms (MPNs) like polycythemia vera and myelofibrosis. Similarly, mutations and overexpression of FLT3 are frequently observed in acute myeloid leukemia (AML) and are associated with poor prognosis. The inhibitors derived from this intermediate are engineered to compete with ATP binding, effectively blocking the aberrant signaling that drives proliferation and survival in these cancer cells. Consequently, this reagent is an essential tool for medicinal chemists and pharmacologists engaged in the discovery and development of targeted therapies for these specific oncological indications, providing a critical structural component that contributes to the high-affinity binding and selectivity profile of the final drug candidate.

Properties

Molecular Formula

C18H17N3O5S

Molecular Weight

387.4 g/mol

IUPAC Name

methyl 4-(2-methoxy-2-oxoethyl)-2-[(1-methylindole-5-carbonyl)amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C18H17N3O5S/c1-21-7-6-10-8-11(4-5-13(10)21)16(23)20-18-19-12(9-14(22)25-2)15(27-18)17(24)26-3/h4-8H,9H2,1-3H3,(H,19,20,23)

InChI Key

GWJJMJOHXAEORA-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(=O)NC3=NC(=C(S3)C(=O)OC)CC(=O)OC

Origin of Product

United States

Preparation Methods

Thiazole Core Synthesis via Hantzsch Cyclization

The 1,3-thiazole scaffold is constructed using a modified Hantzsch reaction, which involves the condensation of a thioamide with an α-halo carbonyl compound. For this target molecule, methyl 2-bromoacetoacetate serves as the α-halo ester, reacting with a thiourea derivative to form the thiazole ring. The reaction is conducted in anhydrous toluene at 80–100°C under nitrogen atmosphere, yielding methyl 4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate as the primary intermediate .

Critical parameters include:

  • Solvent selection : Aprotic solvents like toluene or ethyl acetate prevent undesired hydrolysis of the α-halo ester .

  • Temperature control : Elevated temperatures (80–100°C) accelerate cyclization while minimizing side reactions such as oligomerization .

  • Purification : The crude product is crystallized from a non-polar solvent (e.g., cyclohexane) at −10°C to achieve >98% purity .

Synthesis of 1-Methyl-1H-indole-5-carbonyl Chloride

The indole moiety is prepared through a three-step sequence:

  • Methylation of indol-5-amine : Indol-5-amine is treated with methyl iodide in DMF at 60°C, yielding 1-methyl-1H-indol-5-amine with 95% regioselectivity .

  • Oxidation to carboxylic acid : The amine is oxidized using KMnO₄ in acidic medium (H₂SO₄/H₂O), producing 1-methyl-1H-indole-5-carboxylic acid .

  • Conversion to acid chloride : Thionyl chloride (3 equiv) in refluxing dichloromethane (40°C, 4 hours) affords the acyl chloride derivative, isolated via distillation under reduced pressure .

Amide Bond Formation at Thiazole C2 Position

The 2-amino-thiazole intermediate is coupled with 1-methyl-1H-indole-5-carbonyl chloride using a carbodiimide coupling agent. Ethyl dimethylaminopropyl carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane facilitate the reaction at 25°C for 6 hours. The product is isolated by aqueous workup, followed by recrystallization from methanol/isopropanol (1:3) .

Key considerations :

  • Stoichiometry : A 1.2:1 molar ratio of acyl chloride to amine ensures complete conversion .

  • Side products : Urea byproducts from EDC degradation are minimized by maintaining reaction temperatures below 30°C .

Final Esterification and Purification

The methoxycarbonyl group at C5 is introduced via esterification of a carboxylic acid precursor. The intermediate 4-(2-methoxy-2-oxoethyl)-2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylic acid is treated with methanol (5 equiv) and sulfuric acid (0.1 equiv) under reflux for 8 hours. Excess methanol is removed by distillation, and the product is crystallized from ethyl acetate/cyclohexane .

Quality control metrics :

  • Purity : HPLC analysis confirms >99% purity after crystallization .

  • Yield : The overall five-step process achieves a 62–68% yield .

Industrial-Scale Process Considerations

Large-scale production (≥100 kg batches) necessitates modifications for safety and efficiency:

  • Solvent recovery : Toluene and dichloromethane are recycled via fractional distillation, reducing waste by 40% .

  • Catalyst recycling : Chromium-based catalysts from oxidation steps are recovered using ion-exchange resins .

  • Milling : The final product is micronized using a classifier mill to ensure uniform particle size (D90 < 50 μm) .

Chemical Reactions Analysis

Reactivity:

    Oxidation: The thiazole ring can undergo oxidation reactions.

    Substitution: Nucleophilic substitution reactions occur at the carbonyl and thiazole positions.

    Reduction: Reduction of the carbonyl group is feasible.

Common Reagents:

    Thionyl chloride: Converts carboxylic acids to acyl chlorides.

    Ammonia or amines: Used for amide bond formation.

    Hydride reagents (e.g., lithium aluminum hydride): Reduce carbonyl groups.

Major Products:

The primary product is the titled compound, methyl 4-(2-methoxy-2-oxoethyl)-2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: Potential as an anticancer agent due to its indole moiety and thiazole ring.

    Chemical Biology: Used as a probe to study biological processes.

    Industry: May serve as a building block for drug development.

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with cellular targets, affecting signaling pathways or enzymatic processes.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Compound Name Substituents (Thiazole Positions) Key Functional Groups Melting Point (°C) LogP (Predicted)
Target Compound 2: Indole carboxamide; 4: Methoxy-oxoethyl; 5: Methyl ester Indole, ester, carboxamide Not reported ~2.5 (estimated)
Ethyl 4-methyl-2-(3-nitrobenzamido)-1,3-thiazole-5-carboxylate 2: 3-Nitrobenzamido; 4: Methyl; 5: Ethyl ester Nitro, benzamide Not reported ~3.1
Methyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate 2: Amino; 4: Trifluoromethyl; 5: Methyl ester CF₃, amino Not reported ~2.8
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)pyrazolyl)thiazole 2: Pyrazolyl; 4: Chlorophenyl Halogens, pyrazole Not reported ~4.0

Key Observations :

  • Methoxy-oxoethyl at position 4 improves solubility over bulkier substituents like chlorophenyl .
  • The methyl ester at position 5 offers moderate lipophilicity, balancing cell permeability and solubility .

Key Observations :

  • Guanidine-based couplings (e.g., ) often yield <20%, whereas cyclization reactions (e.g., ) achieve higher efficiencies (~70%).
  • The target compound’s synthesis likely requires specialized reagents for indole coupling, which may impact scalability.

Key Observations :

  • The indole group in the target compound may confer selectivity for kinase targets, similar to other indole-thiazole hybrids .
  • Chlorophenyl and pyrazolyl substituents favor antimicrobial activity via hydrophobic interactions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing methyl 4-(2-methoxy-2-oxoethyl)-2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate?

  • Methodology : The compound can be synthesized via a multi-step approach involving:

  • Step 1 : Condensation of a thiazole precursor (e.g., 2-aminothiazole-4(5H)-one) with 3-formyl-1-methylindole-5-carboxylic acid derivatives under reflux in acetic acid with sodium acetate as a catalyst .
  • Step 2 : Subsequent esterification or functionalization of the intermediate using methoxyethyl and carboxylate groups under anhydrous conditions (e.g., DMF as solvent, DMAP as catalyst) .
  • Validation : Monitor reaction progress via TLC and purify intermediates via recrystallization (e.g., DMF/acetic acid mixtures) .

Q. How can the purity and structural integrity of this compound be validated during synthesis?

  • Methodology : Use a combination of:

  • Spectroscopic techniques : IR to confirm carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups; 1^1H-NMR for methoxy protons (~3.8 ppm) and indole aromatic protons (~7.0–8.5 ppm) .
  • Elemental analysis : Compare calculated vs. experimental C, H, N, and S percentages to confirm stoichiometry .
  • Chromatography : HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%) .

Q. What solvents and conditions are suitable for handling and storing this compound?

  • Methodology :

  • Solubility : Prefer polar aprotic solvents (DMF, DMSO) or chlorinated solvents (dichloromethane) based on ester and indole moieties .
  • Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis of the ester and carbamate groups .

Advanced Research Questions

Q. How does the electronic environment of the thiazole ring influence reactivity in cross-coupling reactions?

  • Methodology :

  • Computational analysis : Perform DFT calculations (e.g., Gaussian 16) to map electron density on the thiazole ring, highlighting nucleophilic/electrophilic sites .
  • Experimental validation : Conduct Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis (e.g., Pd(PPh₃)₄, K₂CO₃ in DMF/H₂O) to test reactivity at the 4- or 5-position of the thiazole .

Q. What strategies resolve contradictions in biological activity data for thiazole-indole hybrids?

  • Methodology :

  • Dose-response studies : Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) with standardized concentrations (1–100 µM) to identify non-linear effects .
  • Metabolic stability testing : Incubate the compound with liver microsomes to assess if metabolites interfere with activity .
  • Structural analogs : Synthesize derivatives (e.g., replacing the methoxyethyl group with a hydroxymethyl group) to isolate structure-activity relationships .

Q. How can computational docking predict binding modes of this compound with biological targets?

  • Methodology :

  • Target selection : Use databases (PDB, ChEMBL) to identify proteins (e.g., kinases, GPCRs) with structural homology to indole-thiazole targets .
  • Docking software : AutoDock Vina or Schrödinger Suite to simulate binding poses, focusing on hydrogen bonds between the carbamate group and catalytic residues .
  • Validation : Compare docking scores with experimental IC₅₀ values from enzyme assays .

Q. What experimental designs optimize reaction yields while minimizing by-products?

  • Methodology :

  • Design of Experiments (DoE) : Apply factorial design (e.g., varying temperature, solvent ratio, catalyst loading) to identify critical parameters .
  • In-line analytics : Use flow chemistry with real-time FTIR or MS monitoring to adjust conditions dynamically .
  • By-product analysis : Characterize side products via LC-MS and revise reaction pathways (e.g., reducing oxidation by adding antioxidants like BHT) .

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